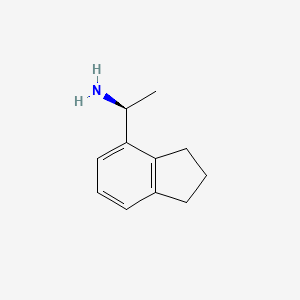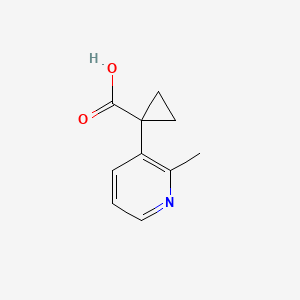
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysts: Employing chiral catalysts to achieve enantioselective synthesis directly, thus bypassing the need for chiral resolution.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Acyl chlorides or anhydrides, base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)acetone.
Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)ethylamine.
Substitution: Formation of various amides depending on the acylating agent used.
科学的研究の応用
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- (2R)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-chloro-3-methoxyphenyl)ethan-1-OL
Uniqueness
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChIキー |
QURGNXDDBWLYOV-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)[C@H](CO)N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)




![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)



![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
